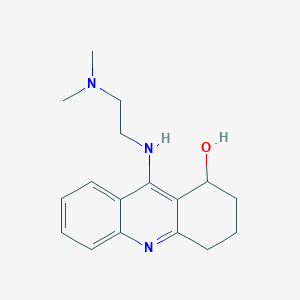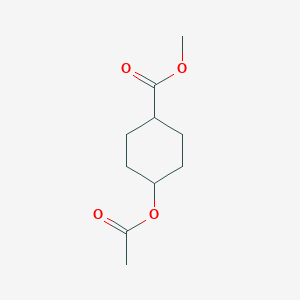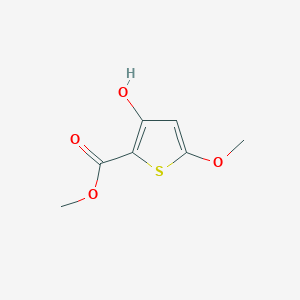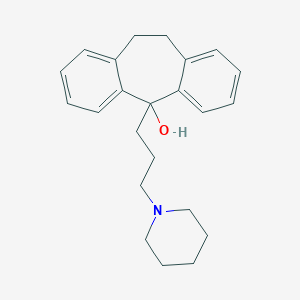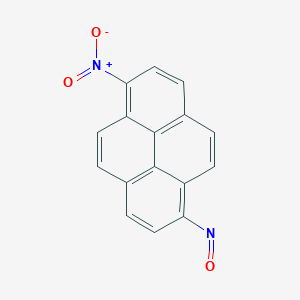
1-Nitro-6-nitrosopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-6-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a potent mutagen and carcinogen, and has been identified as a major environmental pollutant.
Mécanisme D'action
The mechanism of action of 1-Nitro-6-nitrosopyrene involves its activation by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause mutations. The reactive intermediates can also generate reactive oxygen species, which can damage cellular components and initiate signaling pathways that lead to cancer.
Biochemical and Physiological Effects:
1-Nitro-6-nitrosopyrene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that are involved in cell proliferation, survival, and apoptosis. In animal studies, 1-Nitro-6-nitrosopyrene has been shown to induce lung tumors and liver tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitro-6-nitrosopyrene in lab experiments is that it is a well-characterized compound with known mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of PAH-induced carcinogenesis. One limitation is that 1-Nitro-6-nitrosopyrene is a potent carcinogen, and therefore requires careful handling and disposal to minimize exposure to researchers.
Orientations Futures
Future research on 1-Nitro-6-nitrosopyrene should focus on identifying the specific mechanisms by which it induces DNA damage and inflammation. This could lead to the development of targeted therapies for preventing or treating PAH-induced cancer. Additionally, studies should be conducted to determine the effects of 1-Nitro-6-nitrosopyrene on different cell types and tissues, as well as its interactions with other environmental pollutants. Finally, research should be conducted to identify safer alternatives to 1-Nitro-6-nitrosopyrene for use in lab experiments.
Méthodes De Synthèse
1-Nitro-6-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid. The reaction takes place in an acidic medium and generates nitric oxide and 1-Nitro-6-nitrosopyrene. The yield of the reaction is influenced by the concentration of nitrous acid and the reaction time.
Applications De Recherche Scientifique
1-Nitro-6-nitrosopyrene has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. 1-Nitro-6-nitrosopyrene has been shown to induce DNA damage, oxidative stress, and inflammation, which are all implicated in the development of cancer.
Propriétés
Numéro CAS |
101043-65-6 |
|---|---|
Formule moléculaire |
C16H8N2O3 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
1-nitro-6-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
Clé InChI |
WWKLDZDOXNNLAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
SMILES canonique |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Autres numéros CAS |
101043-65-6 |
Synonymes |
1-nitro-6-nitrosopyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
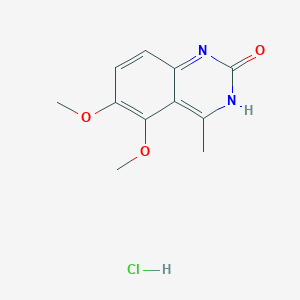

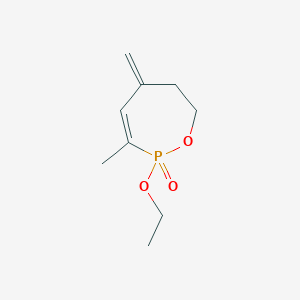

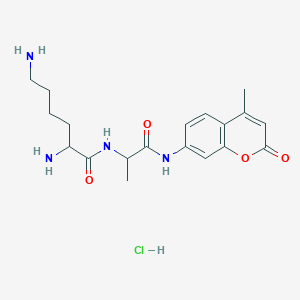
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
